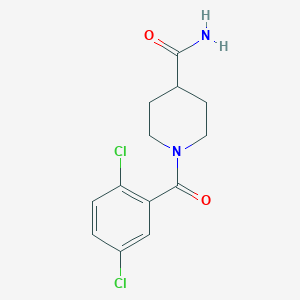

1-(2,5-dichlorobenzoyl)-4-piperidinecarboxamide

Description

The exact mass of the compound this compound is 300.0432331 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dichlorobenzoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O2/c14-9-1-2-11(15)10(7-9)13(19)17-5-3-8(4-6-17)12(16)18/h1-2,7-8H,3-6H2,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQRIYRPIBPQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(2,5-dichlorobenzoyl)-4-piperidinecarboxamide is the 20S proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell. This compound preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site of the 20S proteasome.

Mode of Action

This compound, also known as Ixazomib, is a selective, potent, and reversible inhibitor of the 20S proteasome. It binds to the β5 subunit of the 20S proteasome, inhibiting its function. This inhibition disrupts the protein degradation pathway, leading to an accumulation of unneeded or damaged proteins in the cell.

Biochemical Pathways

The inhibition of the 20S proteasome by this compound affects multiple biochemical pathways. The accumulation of proteins in the cell can lead to cell cycle arrest, apoptosis, and reduced cell proliferation. This compound’s action is particularly relevant in cancer cells, where the regulation of protein degradation is often disrupted.

Pharmacokinetics

This compound is rapidly absorbed, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose. Its pharmacokinetics are described by a three-compartment model, with a terminal half-life of 9.5 days and an oral bioavailability of 58%. A high-fat meal decreases both the rate and extent of absorption, suggesting that it should be administered on an empty stomach.

Result of Action

The inhibition of the 20S proteasome by this compound leads to the accumulation of proteins in the cell, disrupting normal cellular processes. This can result in cell cycle arrest, apoptosis, and reduced cell proliferation, particularly in cancer cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can decrease the rate and extent of absorption

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.